molecular formula C15H11ClF3NO4S B2664424 4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid CAS No. 749897-01-6

4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid

Cat. No. B2664424
CAS RN: 749897-01-6
M. Wt: 393.76
InChI Key: WQKYISBKIBZLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a carboxylic acid building block .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzoic acid moiety attached to a benzenesulfonamidomethyl group, which in turn has a 2-chloro-5-(trifluoromethyl) substitution .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4S/c16-12-6-5-11(15(17,18)19)7-13(12)25(23,24)20-8-9-1-3-10(4-2-9)14(21)22/h1-7,20H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKYISBKIBZLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid

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